N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including a morpholine ring, a thiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multi-step organic synthesisThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds with similar structural features, such as:
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N-methylmorpholine
- Imidazole-containing compounds .
Uniqueness
What sets N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N5O4S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25N5O4S2/c1-28(2)36(32,33)21-10-6-7-18(15-21)23-19(17-30(27-23)20-8-4-3-5-9-20)16-22-24(31)26-25(35-22)29-11-13-34-14-12-29/h3-10,15-17H,11-14H2,1-2H3/b22-16- |
InChI Key |
WDVXATXUCPBGMK-JWGURIENSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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